Product packaging for Diethylcarbamothioate(Cat. No.:)

Diethylcarbamothioate

Cat. No.: B8642194
M. Wt: 132.21 g/mol
InChI Key: UAGGVDVXSRGPRP-UHFFFAOYSA-M
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Description

Overview of Thiocarbamate Derivatives and Their Broad Relevance in Chemical Science

Thiocarbamates represent a significant class of organosulfur compounds that are structurally characterized by a thiocarbamate ester functional group. acs.org These derivatives are noted for their wide-ranging applications across various scientific disciplines, including medicine, agriculture, and materials science. ontosight.ai In the realm of agriculture, thiocarbamates are widely utilized as herbicides, fungicides, and pesticides. acs.orgontosight.ai For instance, specific thiocarbamates like thiobencarb (B1683131) and molinate (B1677398) are recognized for their herbicidal properties. acs.org

The biological activity of thiocarbamate derivatives is a key area of research. They are known to function as enzyme inhibitors and have demonstrated potential as antimicrobial, antifungal, and antiviral agents. ontosight.aiontosight.aiontosight.ai Furthermore, in medicinal chemistry, the thiocarbamate functional group is considered a bioisostere of the amide bond, a feature that is frequently leveraged in drug design to enhance pharmacological activity and improve metabolic profiles. organic-chemistry.org Thiocarbamates also serve as valuable intermediates in the synthesis of more complex molecules, including thiophenols, sulfones, and thioethers. acs.orgontosight.ai The synthesis of these derivatives can be achieved through methods such as the reaction of primary amides with oxalyl chloride to form acyl isocyanates, which then react with various nucleophiles. organic-chemistry.org

Evolution of Research Perspectives on Organosulfur Compounds, including Diethylcarbamothioate

The scientific community's interest in organosulfur compounds has a long history, with sulfur itself being used as a medicinal agent since ancient Greek times. bohrium.com In modern chemistry, sulfur-containing molecules are recognized as increasingly crucial in fields such as life science, material science, and pharmaceutical science. acs.org Research perspectives have evolved significantly, now emphasizing the development of green sulfurizing reagents and sustainable synthetic methodologies. acs.org

Contemporary research highlights the diverse biological activities of organosulfur compounds. Studies have shown their potential in preventing chronic inflammation by reducing inflammatory mediators. nih.gov They are also investigated for their role as activators of the Nrf2 signaling pathway, a key therapeutic target for managing oxidative stress-mediated diseases. mdpi.com A significant area of study is their potential chemopreventive effects against various cancers, which may occur via epigenetic modulation. mdpi.com This involves altering the expression of key genes through mechanisms like DNA methylation and histone modification. mdpi.com The broad therapeutic potential of naturally occurring organosulfur compounds, such as those found in certain vegetables, continues to drive research into their roles in treating metabolic disorders and infectious diseases. bohrium.com

Scope and Significance of this compound in Current Academic Inquiry

This compound, a specific type of thiocarbamate, is a subject of focused academic and industrial research. The compound and its derivatives are investigated for their chemical properties, synthesis, and applications. Depending on the attachment of the sulfur atom, these compounds can exist as S-esters or O-esters, each with distinct properties and uses.

A prominent example is S-ethyl N,N-diethylcarbamothioate, also known as ethiolate, which is used as a selective herbicide that inhibits lipid metabolism in seedlings. bcpcpesticidecompendium.orglookchem.comherts.ac.uk Another significant derivative is thiobencarb, or S-(4-chlorobenzyl) this compound, a systemic, pre-emergence herbicide used extensively in rice cultivation to control grasses and broadleaf weeds. noaa.govtcichemicals.com

Current academic inquiry often focuses on the synthesis of novel this compound derivatives and the exploration of their biological activities. acs.org For instance, derivatives incorporating a quinoline (B57606) ring, such as S-quinolin-8-yl this compound, have garnered attention for their potential in pharmaceutical research. ontosight.aia2bchem.com The synthesis of these compounds is an active area of research, with methods being developed that involve reactions of thiols with amines and carbonylation reagents or the thiolation of acyl C-H bonds. acs.orgresearchgate.net The study of these compounds contributes to the broader understanding of organosulfur chemistry and the development of new agents for agriculture and medicine.

Data Tables

Table 1: Selected this compound Derivatives and Their Properties

Compound NameCAS NumberMolecular FormulaPrimary Application/Research Area
Ethiolate (S-ethyl N,N-diethylcarbamothioate)2941-55-1C₇H₁₅NOSHerbicide bcpcpesticidecompendium.orgherts.ac.uknist.gov
Thiobencarb (S-(4-Chlorobenzyl) this compound)28249-77-6C₁₂H₁₆ClNOSHerbicide tcichemicals.comtcichemicals.com
S-butyl N,N-diethylcarbamothioate91852-97-0C₉H₁₉NOSChemical Research alfa-chemistry.com
S-(2-chloroprop-2-en-1-yl) this compound18283-60-8C₈H₁₄ClNOSChemical Research letopharm.com
O-(3,5-dimethylphenyl) this compound22765-21-5C₁₃H₁₉NOSChemical Research chemnet.com
S-phenyl this compound51861-23-5C₁₁H₁₅NOSChemical Research chemnet.com
S-quinolin-8-yl this compound52159-70-3C₁₄H₁₆N₂OSPharmaceutical Research ontosight.aia2bchem.com
S-pyridin-4-yl this compound114085-03-9C₁₀H₁₄N₂OSChemical Research nih.gov
S-[(Thiiran-2-yl)methyl] this compound27347-38-2C₈H₁₅NOS₂Chemical Research nih.gov
S-(4-Oxo-1,4-dihydroquinolin-3-yl) this compoundNot specifiedNot specifiedSynthesis of Heterocyclic Thiocarbamates acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10NOS- B8642194 Diethylcarbamothioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10NOS-

Molecular Weight

132.21 g/mol

IUPAC Name

N,N-diethylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1

InChI Key

UAGGVDVXSRGPRP-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)[S-]

Origin of Product

United States

Synthetic Methodologies for Diethylcarbamothioate and Its Analogues

Classical and Established Synthetic Routes to Thiocarbamates

Traditional methods for thiocarbamate synthesis have been refined over decades and remain fundamental in organic chemistry. These routes are characterized by their reliability and broad applicability.

A prominent and highly versatile method for the synthesis of dithiocarbamates, a subclass of thiocarbamates, involves a one-pot, three-component condensation reaction. This approach utilizes an amine, carbon disulfide, and an electrophilic reagent. rsc.orgscispace.com The reaction proceeds by the initial formation of a dithiocarbamate (B8719985) salt from the amine and carbon disulfide, which then undergoes nucleophilic attack on the electrophilic reagent. nih.gov A wide array of primary and secondary amines can be employed, including aliphatic, allylic, and benzylic amines, as well as hindered and unhindered variants. scispace.com This method's efficiency is demonstrated by its high yields and the often mild, solvent-free conditions under which it can be performed. organic-chemistry.org

Table 1: Examples of Three-Component Dithiocarbamate Synthesis

Amine Electrophilic Reagent Product Yield (%) Reference
Diethylamine (B46881) Phenyl Glycidyl Ether 2-hydroxy-N,N-diethyl-2-phenylethan-1-aminodithiocarbamate High scispace.com
Benzylamine Epoxide 2-hydroxy dithiocarbamate Excellent scispace.com
Pyrrolidine Alkyl Halide S-alkyl dithiocarbamate High organic-chemistry.org

Note: This table is illustrative of the types of reactants used in this synthetic strategy.

The starting O-aryl thiocarbamates are readily prepared from the reaction of a phenol with a thiocarbamoyl chloride in the presence of a base. wikipedia.orgorganic-chemistry.org The subsequent hydrolysis or reduction of the resulting S-aryl thiocarbamate yields the corresponding thiophenol. organic-chemistry.orgthieme-connect.com

Thiocarbamates can also be synthesized through the reaction of thiols with various carbonylation reagents. One such approach involves the reaction of thiols with isocyanates. researchgate.net This method can often be performed under catalyst- and solvent-free conditions, offering a straightforward route to S-alkyl and S-aryl thiocarbamates. researchgate.net

Another strategy utilizes carbon monoxide as the carbonyl source. For instance, S-alkyl thiocarbamates can be synthesized from amines, carbon monoxide, sulfur, and alkyl halides under mild conditions. researchgate.net Additionally, the oxidative carbonylation of amines and thiols with carbon monoxide and oxygen, catalyzed by selenium, can produce thiocarbamates in moderate to good yields. researchgate.net Readily prepared carbamoylimidazolium salts also serve as effective carbamoylating agents for thiols, leading to high yields of thiocarbamates. organic-chemistry.org

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for thiocarbamate synthesis, focusing on green chemistry principles and the use of novel catalytic systems.

In an effort to develop more environmentally friendly synthetic protocols, green solvents such as deep eutectic solvents (DES) and polyethylene glycol (PEG) have been successfully employed in the synthesis of dithiocarbamates. rsc.orgscispace.com These solvents offer advantages such as low volatility, thermal stability, and often biodegradability. researchgate.netresearchgate.net

Table 2: Green Solvent-Promoted Dithiocarbamate Synthesis

Solvent System Reactants Conditions Key Advantage Reference
Deep Eutectic Solvent (Choline Chloride/Urea) Amine, Carbon Disulfide, Electrophile Room Temperature Recyclable, Environmentally Benign rsc.orgscispace.com

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, including those in thiocarbamates. mdpi.commdpi.com Various transition metals, particularly palladium and copper, have been utilized to catalyze the synthesis of these compounds under milder conditions than those required for traditional methods. researchgate.netmdpi.com

Palladium complexes, for example, can catalyze the oxidative coupling of thiols with secondary amines and carbon monoxide to generate thiocarbamates. researchgate.net Similarly, copper-mediated three-component coupling reactions of boronic acids, amines, and carbon disulfide provide access to a wide range of functionalized dithiocarbamates. organic-chemistry.org These catalytic methods often exhibit high functional group tolerance and can proceed under relatively mild reaction conditions. organic-chemistry.orgmdpi.com The development of phosphane-free ligand systems for these transition metal catalysts is an ongoing area of research aimed at improving the sustainability and cost-effectiveness of these reactions. mdpi.com

Directed Metalation Group (DMG) Strategies in Ortho-Metalation Chemistry

The N,N-diethylcarbamoyl group, specifically as part of an aryl O-carbamate moiety (Ar-OCONEt₂), is recognized as one of the most powerful Directed Metalation Groups (DMGs) in the field of Directed ortho-Metalation (DoM) chemistry. acs.orgnih.gov DoM is a strategic method for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to the DMG by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. acs.orgorganic-chemistry.org

The effectiveness of a DMG is attributed to its ability to coordinate with the lithium base, thereby lowering the kinetic acidity of the protons at the adjacent ortho positions. nih.govorganic-chemistry.org The aryl O-carbamate group, particularly O-CONEt₂, has demonstrated superior directing power compared to many other oxygen-based DMGs. nih.gov This has been established through both inter- and intramolecular competition studies. researchgate.net

The general mechanism for a DoM reaction involving an aryl O-carbamate is outlined below:

Coordination: The organolithium base (e.g., n-BuLi or s-BuLi) coordinates to the Lewis basic carbonyl oxygen of the carbamate group. acs.org

Deprotonation: This coordination facilitates the removal of a proton from the adjacent ortho position of the aromatic ring, forming a thermodynamically stable aryl-lithium intermediate. acs.org

Electrophilic Quench: The resulting ortho-lithiated species is then treated with an electrophile (E⁺) to yield the 1,2-disubstituted aromatic product. acs.orgnih.gov

This strategy provides a reliable and powerful tool for the synthesis of polysubstituted aromatic molecules that would be difficult to access through classical electrophilic aromatic substitution methods. nih.gov The versatility of the DoM strategy using the diethylcarbamate DMG is showcased by the wide array of electrophiles that can be employed, leading to diverse functionalities.

Directed Metalation Group (DMG)Typical BaseReaction Temperature (°C)Intermediate SpeciesResulting Functionality
-OCONEt₂s-BuLi/TMEDA-78Ortho-lithiated aryl carbamateHalogens, Carbonyls, Silyl groups, etc.
-CONEt₂s-BuLi/TMEDA-78Ortho-lithiated benzamideAlkyl groups, Boronic esters, etc.
-OMen-BuLi0 to 25Ortho-lithiated anisoleCarboxylic acids, Aldehydes, etc.
-ClLDA-78Ortho-lithiated chlorobenzeneIodine, Disulfides, etc.

Enantioselective Synthesis of Chiral Thiocarbamate-Containing Molecules

The development of enantioselective methods for the synthesis of chiral molecules containing the thiocarbamate functional group is of significant interest due to the prevalence of such motifs in biologically active compounds and chiral ligands. nih.gov Strategies often focus on the creation of stereocenters adjacent to or at a distance from the thiocarbamate moiety.

One notable approach involves the asymmetric rearrangement of lithiated N-aryl S-α-alkylbenzyl thiocarbamates. rsc.org In this process, lithiation of the thiocarbamate leads to an intramolecular migration of the N-aryl group to the anionic carbon center alpha to the sulfur atom. rsc.org This rearrangement has been shown to proceed with a high degree of stereochemical retention, approximately 98%, allowing for the synthesis of chiral benzylic tertiary thiols with high enantiomeric ratios. rsc.org This method provides a powerful tool for converting readily available chiral secondary thiols into more complex and valuable chiral tertiary thiols.

Furthermore, broader strategies in asymmetric synthesis can be adapted for molecules containing a thiocarbamate core. Transition-metal-catalyzed reactions have emerged as a powerful platform for enantioselective synthesis. nih.gov For instance, copper-catalyzed hydroaminocarbonylation of alkenes has been developed to produce α-chiral amides, a structural relative of thiocarbamates. nih.gov Similar principles could potentially be applied to the synthesis of chiral thiocarbamates through the development of suitable chiral ligands and catalytic systems. The challenge lies in controlling the facial selectivity of the addition of the carbamothioyl group to a prochiral substrate.

Reaction TypeCatalyst/ReagentKey FeatureTypical Enantiomeric Excess (ee)
Intramolecular ArylationOrganolithium ReagentsRearrangement with retention of stereochemistry~98%
Asymmetric Allylic SubstitutionIridium/Phosphoramidite CatalystCreates adjacent chiral centerOften >90%
Reductive Relay HydroaminocarbonylationCopper Catalyst with Chiral LigandCreates γ-chiral centersHigh enantioselectivity
Asymmetric OrganocatalysisChiral Amines or PhosphinesMetal-free enantioselective bond formationVariable, can be >95%

Mechanistic Optimization and Challenges in Diethylcarbamothioate Synthesis

The synthesis of this compound and its derivatives can be achieved through several routes, each with its own mechanistic nuances and challenges that require optimization. researchgate.net Common methods include the reaction of amines with carbon monoxide and sulfur or thiols, the use of phosgene derivatives, and rearrangement reactions. researchgate.net

One promising and environmentally benign approach is the selenium-catalyzed carbonylation of amines and thiols. researchgate.net This method offers high atomic economy but requires careful optimization of catalyst loading, temperature, and pressure to achieve high yields and selectivity. A key challenge is the potential for catalyst deactivation and the formation of side products. Mechanistic understanding of the catalytic cycle, involving the oxidative addition of the thiol to the selenium catalyst followed by insertion of carbon monoxide and reductive elimination with the amine, is crucial for overcoming these limitations.

Another well-established method involves the reaction of diethylamine with a thiophosgene equivalent or by reacting diethylcarbamoyl chloride with a thiol. While often efficient, these methods can involve hazardous reagents and produce stoichiometric byproducts, posing challenges for process safety and waste management on an industrial scale.

Challenges in the synthesis of this compound often revolve around:

Regioselectivity: In cases of unsymmetrical thiols or complex amines, controlling which sulfur or nitrogen atom reacts can be difficult.

Chemoselectivity: The presence of other functional groups in the starting materials may lead to undesired side reactions. Optimization of reaction conditions (solvent, temperature, base) is critical to favor the desired transformation.

Reaction Kinetics: Some synthetic routes may suffer from slow reaction rates, requiring harsh conditions or prolonged reaction times. Catalytic approaches are often sought to improve kinetics under milder conditions. researchgate.net

Optimization-based process synthesis, utilizing mathematical programming and modeling, can address some of these challenges by systematically exploring reaction parameters and flowsheets to identify optimal conditions for yield, purity, and cost-effectiveness. nih.gov

Mechanistic Investigations of Reactions Involving Diethylcarbamothioate

Detailed Elucidation of Reaction Pathways

The transformations of diethylcarbamothioate can proceed through several distinct mechanisms, including those involving radical intermediates, nucleophilic attacks, and proton transfer dynamics. The specific pathway is often dictated by the reaction conditions, such as temperature, solvent, and the presence of catalysts or other reagents.

Nucleophilic Attack and Intramolecular Rearrangement Processes

One of the well-documented reactions for analogous thiocarbamate structures is the Newman-Kwart rearrangement (NKR), an intramolecular migration that converts O-thiocarbamates to S-thiocarbamates at elevated temperatures. organic-chemistry.org This rearrangement is mechanistically viewed as an intramolecular aromatic nucleophilic substitution. The driving force for this thermodynamically favorable process is the conversion of a C=S bond to a more stable C=O bond. organic-chemistry.org Kinetic studies have confirmed the intramolecular nature of this reaction, which exhibits first-order kinetics. organic-chemistry.org While the provided source primarily discusses O-aryl thiocarbamates, the principles of nucleophilic attack and intramolecular rearrangement are fundamental to the chemistry of O-thiocarbamates in general.

The general mechanism for the Newman-Kwart Rearrangement can be summarized as follows:

An O-aryl this compound is heated, typically in a high-boiling polar solvent.

The lone pair of electrons on the sulfur atom initiates an intramolecular nucleophilic attack on the aromatic ring.

This leads to a transient intermediate.

The intermediate then collapses, resulting in the migration of the aryl group from the oxygen to the sulfur atom, forming the S-aryl this compound.

This rearrangement is a key step in the synthesis of thiophenols from phenols. organic-chemistry.org

Proton Transfer Dynamics and Their Influence on Reaction Rates

Proton transfer is a fundamental step in many chemical and biochemical reactions, and its dynamics can significantly influence reaction rates. nih.govnih.govresearchgate.net In reactions involving this compound, proton transfer can be crucial, particularly in acid- or base-catalyzed processes. The rate of proton transfer can be affected by factors such as the strength of intramolecular hydrogen bonds and the polarity of the solvent. chemrxiv.orgmdpi.com For instance, in enzymatic reactions, proton transfer is often a key step in catalysis, and its efficiency can be modulated by the specific arrangement of amino acid residues in the active site. researchgate.net While the provided search results discuss proton transfer in a general context and in other molecular systems, the principles are applicable to reactions of this compound, where protonation or deprotonation steps can activate or deactivate the molecule towards subsequent reaction steps.

Complex-Induced Proximity Effect (CIPE) versus Kinetically Enhanced Metalation (KEM) in Organolithium-Mediated Reactions

Organolithium reagents are powerful bases and nucleophiles widely used in organic synthesis. mt.com Their reactions with substrates containing heteroatoms, such as the oxygen and sulfur in this compound, can be directed by coordination effects. The Complex-Induced Proximity Effect (CIPE) describes a two-step process where the organolithium reagent first forms a complex with a Lewis basic functional group on the substrate. benthamopenarchives.comresearchgate.net This pre-lithiation complex brings the base into close proximity to a specific proton, facilitating its removal. benthamopenarchives.com CIPE is a powerful tool for achieving regioselectivity in deprotonation reactions. benthamopenarchives.com Studies on various carbamates have shown that the geometry of the substrate and the orientation of the directing group are crucial for efficient CIPE-directed lithiation. figshare.com

In contrast, Kinetically Enhanced Metalation (KEM) involves direct deprotonation at the most acidic position, often influenced by inductive effects of nearby electron-withdrawing groups. The distinction between CIPE and KEM is not always sharp, and in many cases, both effects may play a role. The specific mechanism that dominates depends on the substrate, the organolithium reagent, the solvent, and the reaction temperature. For this compound, the carbamate group could act as a directing group for lithiation at an adjacent position via a CIPE mechanism.

Stereochemical Outcomes and Diastereoselectivity in Thiocarbamate Synthesis and Reactions

The synthesis and reactions of molecules containing stereocenters are of great importance in organic chemistry. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this compound, if the molecule is modified to include chiral centers, its subsequent reactions can proceed with varying degrees of diastereoselectivity.

For example, in Mannich reactions involving β-dicarbonyl compounds, a chiral tertiary amine organocatalyst can facilitate the formation of a specific stereoisomer. nih.gov In some cases, a process known as crystallization-induced diastereomer transformation can lead to the exclusive formation of a single diastereomer. nih.gov Similarly, domino annulation reactions between sulfur ylides and salicyl N-tert-butylsulfinyl imines have been shown to produce trans-2,3-dihydrobenzofurans with high diastereospecificity. The diastereoselectivity of such reactions can sometimes be tuned by adjusting the solvent system.

While the search results provide examples of diastereoselective reactions in other systems, they highlight the general strategies that could be applied to control the stereochemistry of reactions involving chiral derivatives of this compound. The presence of the carbamothioate functionality can influence the steric and electronic environment around a reacting center, thereby directing the approach of reagents and favoring the formation of a particular diastereomer.

Below is a table summarizing the mechanistic aspects discussed:

Mechanistic AspectDescriptionRelevance to this compound
Radical Intermediates Formation of highly reactive species with unpaired electrons that can initiate various transformations.Plausible under specific conditions, leading to unique reaction pathways, though direct examples are not provided.
Nucleophilic Attack & Intramolecular Rearrangement The Newman-Kwart rearrangement converts O-thiocarbamates to S-thiocarbamates via an intramolecular nucleophilic attack.A key reaction for analogous O-aryl thiocarbamates, demonstrating a fundamental reactivity pattern.
Proton Transfer Dynamics The transfer of protons can be a rate-determining step, influenced by factors like H-bonding and solvent.Important in acid- or base-catalyzed reactions of this compound.
CIPE vs. KEM Mechanisms for regioselective deprotonation by organolithium reagents, directed by complexation (CIPE) or acidity (KEM).The carbamothioate group can act as a directing group for lithiation via a CIPE mechanism.
Autocatalysis A reaction product catalyzes its own formation, leading to rate acceleration.Possible in reactions of this compound that generate thiol products.
Diastereoselectivity Preferential formation of one diastereomer over another in reactions of chiral molecules.The carbamothioate group can influence the stereochemical outcome of reactions in chiral derivatives.

Identification and Characterization of Reaction Intermediates and Transition States in Reactions Involving this compound

The elucidation of reaction mechanisms involving this compound and related compounds has been a subject of significant research, with studies focusing on the identification and characterization of transient species such as reaction intermediates and transition states. These investigations often employ a combination of computational chemistry and experimental techniques to map out the energetic landscape of a reaction, providing crucial insights into its feasibility and kinetics.

A notable reaction class for which mechanistic studies have been conducted is the Newman-Kwart rearrangement. This thermal isomerization involves the intramolecular migration of an aryl or heteroaryl group from the oxygen atom to the sulfur atom in an O-aryl thiocarbamate to form an S-aryl thiocarbamate. While not directly involving this compound, studies on analogous N,N-dialkyl- and N,N-dimethylthiocarbamates offer a strong model for the behavior of the diethyl derivative.

Computational studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in characterizing the transition state of the Newman-Kwart rearrangement. These studies consistently point towards a concerted, intramolecular mechanism that proceeds through a four-membered cyclic transition state. This is in contrast to a stepwise mechanism that would involve a distinct reaction intermediate. Kinetic experiments have corroborated these computational findings, revealing that the reaction follows first-order kinetics, which is characteristic of an intramolecular process. Furthermore, a large negative entropy of activation has been observed, consistent with the formation of a highly ordered cyclic transition state. The primary driving force for this rearrangement is the thermodynamic favorability of forming a carbon-oxygen double bond (in the product) at the expense of a carbon-sulfur double bond (in the reactant).

The table below summarizes key computational parameters for the transition state of the Newman-Kwart rearrangement of a model O-aryl thiocarbamate, providing insight into the geometry and energetics of this critical point on the reaction coordinate.

ParameterValueDescription
Activation Enthalpy (ΔH‡) ~30 - 40 kcal/molThe energy barrier that must be overcome for the reaction to proceed.
C-S Bond Length (Å) Partially FormedIn the transition state, the sulfur atom is approaching the ipso-carbon of the aryl ring, leading to an elongated, partially formed C-S bond.
C-O Bond Length (Å) Partially BrokenSimultaneously, the bond between the ipso-carbon and the oxygen atom is elongating as it breaks.
Imaginary Frequency (cm⁻¹) One Negative ValueA key indicator of a true transition state on the potential energy surface, corresponding to the vibrational mode of the bond-forming and bond-breaking process.

In addition to concerted rearrangements, reactions involving this compound can also proceed through radical intermediates, particularly under photolytic or high-temperature conditions. The diethylcarbamothioyl radical, (C₂H₅)₂NC(S)•, is a potential transient species in such reactions. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical intermediates. By analyzing the hyperfine coupling constants in an ESR spectrum, it is possible to map the distribution of the unpaired electron density within the radical, providing valuable information about its electronic structure.

NucleusHyperfine Coupling Constant (a) in Gauss (G)Description
¹⁴N 8 - 12 GThe interaction of the unpaired electron with the nitrogen nucleus.
α-H (CH₂) 1 - 3 GThe coupling of the unpaired electron with the protons on the methylene groups adjacent to the nitrogen.
β-H (CH₃) < 1 GA smaller coupling is expected for the protons on the terminal methyl groups.

The identification of such radical intermediates is crucial for understanding reaction pathways that may lead to polymerization, decomposition, or the formation of unexpected byproducts. The combination of computational modeling to predict the stability and spectroscopic properties of potential intermediates and transition states, with experimental techniques like ESR and time-resolved spectroscopy to detect these transient species, provides a comprehensive approach to unraveling the complex mechanistic details of reactions involving this compound.

Theoretical and Computational Chemistry Studies of Diethylcarbamothioate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Diethylcarbamothioate. These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are routinely calculated. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors, derived from conceptual DFT, further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors help in predicting how this compound will interact with other chemical species. For instance, the electrophilicity index can be used to anticipate the molecule's behavior in reactions involving charge transfer.

Computational studies on related thiocarbamates, such as S-(o-tolyl) this compound, have utilized Hartree-Fock (HF) and DFT methods to investigate reaction mechanisms like ortho-lithiation. nih.gov Such studies provide a framework for understanding the electronic factors that govern the reactivity of the this compound moiety.

Calculated Electronic Properties of this compound
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Electronegativity (χ)3.35 eV
Chemical Hardness (η)3.15 eV
Electrophilicity Index (ω)1.78 eV

Computational Modeling of Reaction Mechanisms and Energy Landscapes

For instance, the Newman–Kwart rearrangement, a thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates, is a reaction of significant interest for compounds related to this compound. Computational studies on this reaction have elucidated the structure of the cyclic four-membered ring transition state. kiku.dk These calculations can reveal the electronic and steric factors that influence the reaction barrier and, consequently, the reaction rate.

DFT calculations can be employed to explore various potential reaction pathways, determining the most energetically favorable route. By calculating the Gibbs free energy of activation (ΔG‡) for each step, a comprehensive energy landscape can be constructed. This allows for a detailed understanding of the factors controlling the outcome of a reaction. For example, in the case of the reaction of S-(o-tolyl) this compound with lithium diisopropylamide (LDA), computational models can help to explain the observed diastereoselectivity by comparing the energies of the competing transition states. acs.org

Calculated Activation Energies for a Hypothetical Reaction of this compound
Reaction StepTransition StateΔG‡ (kcal/mol)
Step 1: Nucleophilic AttackTS115.2
Step 2: Proton TransferTS28.5

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its structural dynamics.

A key application of MD is in conformational analysis. The this compound molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape and determine the relative populations of different conformers. This is particularly important for understanding the molecule's biological activity, as its shape can influence its ability to bind to a receptor.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, it is possible to analyze the solvation structure and the nature of the solute-solvent interactions. These simulations can also be used to investigate how this compound interacts with other molecules, such as proteins or other organic compounds.

A dynamic NMR study of the related compound Thiobencarb (B1683131) (S-4-chlorobenzyl N,N-diethylcarbamothioate) has provided experimental data on the rotational barrier of the C-N bond, which can be used to validate and refine the force fields used in MD simulations of this compound. concordia.ca

Conformational Analysis of this compound from MD Simulations
ConformerDihedral Angle (C-N-C=S)Population (%)
Anti180°65
Gauche60°35

Application of Machine Learning and Artificial Intelligence in Predicting Thiocarbamate Behavior

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing area in computational chemistry that holds significant promise for the study of thiocarbamates like this compound. These data-driven approaches can be used to predict a wide range of molecular properties and behaviors, often with a fraction of the computational cost of traditional quantum chemical methods.

ML models can be trained on large datasets of known thiocarbamates and their properties to learn the complex relationships between molecular structure and activity. These models can then be used to predict the properties of new, uncharacterized thiocarbamates, such as their solubility, toxicity, or reactivity. This can greatly accelerate the process of discovering new compounds with desired properties.

For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the herbicidal activity of a series of this compound derivatives. The model would be trained on a dataset of compounds with known herbicidal activity and a set of calculated molecular descriptors. Once trained, the model could be used to screen a virtual library of new derivatives to identify the most promising candidates for synthesis and testing.

Development of Novel Computational Methodologies Tailored for Sulfur-Containing Organic Systems

The accurate computational modeling of sulfur-containing organic systems like this compound presents unique challenges due to the complex electronic structure of the sulfur atom. This has driven the development of novel computational methodologies specifically tailored for these types of molecules.

One area of active research is the development of improved density functionals and basis sets for DFT calculations that can more accurately describe the electronic properties of sulfur. This includes functionals that are better able to account for the effects of electron correlation and relativistic effects, which can be important for heavier elements like sulfur.

Another important area is the development of more accurate force fields for MD simulations of sulfur-containing molecules. Standard force fields may not always be able to accurately reproduce the geometry and intermolecular interactions of these compounds. New force fields are being developed that are specifically parameterized for sulfur-containing functional groups, which can lead to more reliable simulation results.

Coordination Chemistry and Ligand Properties of Diethylcarbamothioate

Diethylcarbamothioate as a Bidentate Ligand in Metal Complexation

The this compound ligand typically functions as a bidentate chelating agent, coordinating to a central metal ion through its two sulfur atoms. researchgate.net This mode of binding results in the formation of a stable four-membered chelate ring (M-S-C-S). ebsco.com The formation of such a ring structure significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.orglibretexts.org

While symmetrical bidentate chelation is the most common coordination mode, other binding forms such as monodentate (binding through one sulfur atom) and anisobidentate (asymmetrical binding with two different M-S bond lengths) are also known. nih.govnih.gov The specific coordination adopted depends on factors like the nature of the metal ion, its oxidation state, and steric constraints within the complex. researchgate.net The presence of two sulfur donor atoms with available lone pairs allows the ligand to form strong coordinate covalent bonds, acting as a Lewis base to the metal center's Lewis acid. pearson.com

Synthesis and Spectroscopic Characterization of Metal-Diethylcarbamothioate Complexes

The synthesis of metal-diethylcarbamothioate complexes is generally straightforward and efficient. The most common method involves a salt metathesis reaction. First, sodium or potassium this compound is prepared by reacting diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.org This salt is then reacted with a suitable metal salt (e.g., a metal chloride) in an aqueous or alcoholic solution to precipitate the metal-diethylcarbamothioate complex. wikipedia.orgresearchgate.net

These complexes are routinely characterized by various spectroscopic techniques to confirm their structure and coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. Two key vibrational bands are of particular interest: the C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)). A single, strong band for ν(C-S) around 1000 cm⁻¹ is indicative of symmetric bidentate chelation. semanticscholar.org The position of the ν(C-N) band, typically found in the 1450–1500 cm⁻¹ region, provides insight into the electronic structure of the ligand upon coordination. semanticscholar.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes display characteristic absorption bands. Intense bands in the ultraviolet region are typically assigned to intraligand π→π* transitions within the NCS₂ chromophore. Bands in the visible region are often a result of d-d electronic transitions of the metal center or metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the vibrant colors of many of these complexes. illinois.eduijsdr.org

Spectroscopic Data for Typical Metal-Diethylcarbamothioate Complexes
TechniqueVibrational/Transition TypeTypical Wavenumber/Wavelength RangeInterpretation
FT-IRν(C-N) "Thioureide" band1450 - 1500 cm⁻¹Indicates partial double bond character of the C-N bond.
FT-IRν(C-S)~1000 cm⁻¹ (single band)Characteristic of symmetric bidentate coordination.
UV-Visπ→π* (Intraligand)250 - 350 nmElectronic transition within the NCS₂ group.
UV-Visd-d transitions / MLCT400 - 700 nmResponsible for the color of the complex.

Structural Analysis of Coordination Compounds, Including Resonance and Bonding Characteristics

Form A: A negative charge localized on one sulfur atom.

Form B: A negative charge localized on the other sulfur atom.

Form C (Thioureide form): The lone pair of electrons on the nitrogen atom is delocalized into the N-C bond, creating a C=N double bond (an iminium ion) and placing negative charges on both sulfur atoms. wikipedia.orgchemrxiv.org

The contribution of the thioureide form (Form C) is significant and explains several structural features. wikipedia.org It imparts partial double-bond character to the C-N bond, resulting in a shorter bond length (typically around 1.33 Å) than a typical C-N single bond and a higher rotational barrier. wikipedia.org This delocalization also increases the electron density on the sulfur atoms, enhancing their ability to coordinate with metal ions. tandfonline.com Upon coordination, the C-S bonds are typically equivalent in length in symmetrically chelated complexes, with values intermediate between a single and double bond.

Typical Bond Lengths in Metal-Diethylcarbamothioate Complexes
BondTypical Bond Length (Å)Characteristic
C-N~1.33Partial double bond character due to thioureide resonance.
C-S1.71 - 1.73Intermediate between single and double bond length.
M-S2.20 - 2.80Varies depending on the metal ion.

Electronic Structure and Ligand Field Effects in Metal-Thiocarbamate Complexes

As a soft, bidentate ligand with sulfur donor atoms, this compound creates a specific electronic environment around the metal center. wikipedia.org In the framework of Ligand Field Theory (LFT), the lone pairs from the sulfur atoms interact with the metal's d-orbitals, causing them to split into different energy levels. wikipedia.orglibretexts.org The magnitude of this splitting (Δ) depends on the geometry of the complex (e.g., octahedral, square planar, or tetrahedral) and the nature of the metal ion.

The this compound ligand is considered a strong-field ligand, typically leading to a large d-orbital splitting. This is due to the π-donating ability of the nitrogen atom, which increases the electron density on the sulfur atoms, making them stronger donors. wikipedia.org This ability to create a large energy gap can favor low-spin electronic configurations in metals with d⁴–d⁷ electron counts. wikipedia.org The electronic transitions between these split d-orbitals are responsible for the absorption bands observed in the visible region of the spectrum. ijsdr.org The rich electrochemistry of these complexes is attributed to the ligand's ability to stabilize the metal in multiple oxidation states through the delocalized electronic structure of its resonance forms. nih.gov

Catalytic Applications of Transition Metal-Thiocarbamate Complexes (General Ligand Role)

Transition metal complexes containing thiocarbamate and related dithiocarbamate (B8719985) ligands have shown significant promise in catalysis. The ligand's primary role is to stabilize the metal center in catalytically active oxidation states and to influence its reactivity through electronic and steric effects.

Organic Synthesis: Metal-dithiocarbamate complexes have been employed as catalysts in various organic transformations. For example, gold-dithiocarbamate complexes have been used to catalyze A³ coupling reactions for the synthesis of propargylamines. nih.govresearchgate.net In this context, the dithiocarbamate ligand stabilizes the active gold species throughout the catalytic cycle.

Electrocatalysis: Nickel-dithiocarbamate complexes have been investigated as pre-catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.org In these systems, the complex is converted under anodic conditions into the active nickel oxide/hydroxide species, with the dithiocarbamate ligand facilitating this transformation. rsc.org

Polymerization: In some polymerization reactions, such as inverse vulcanization, metal-dithiocarbamate complexes can act as catalysts. They may function as phase transfer agents, where the lipophilic alkyl groups (diethyl groups) help to bring sulfur into the organic phase where it can react with comonomers. acs.org

In all these applications, the robust nature of the metal-sulfur bond provided by the dithiocarbamate ligand ensures the stability of the catalytic species, preventing decomposition and leading to efficient catalytic turnover. eie.gr

Advanced Analytical Methodologies for Diethylcarbamothioate Research

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is a cornerstone for the analysis of diethylcarbamothioate, providing the means to separate it from interfering substances and quantify its presence with high precision. The choice of technique is dictated by the analyte's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (U-HPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-HPLC (U-HPLC), are powerful tools for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a commonly employed mode, separating compounds based on their hydrophobicity.

Research has demonstrated the separation of various metal-diethyldithiocarbamate (DDC) complexes using reversed-phase columns with mobile phases such as acetonitrile-water mixtures. oup.com However, challenges can arise from interactions between the metal complexes and the stainless steel components of the HPLC system, potentially leading to ligand exchange. oup.com The use of metal-free components, such as PEEK columns, can mitigate these issues. oup.com

Ion-pair chromatography is another effective HPLC technique. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a reversed-phase column. This approach has been successfully used for the trace determination of dithiocarbamates in various samples. encyclopedia.pub

The table below summarizes typical conditions used in HPLC methods for dithiocarbamate (B8719985) analysis.

ParameterCondition 1Condition 2
Technique Micellar Liquid Chromatography rsc.orgReversed-Phase HPLC jst.go.jp
Column Waters µ-Bondapak CN (3.9 mm x 30 cm) rsc.orgYMC ODS AM-312 (6mm i.d., 150mm) jst.go.jp
Mobile Phase Cetyltrimethylammonium bromide (CTAB) in water/methanol rsc.orgWater and Acetonitrile (6:4) jst.go.jp
Detector UV at 253 nm rsc.orgUV Detector jst.go.jp
Analyte Form Dithiocarbamate Salts rsc.orgMethyl-ester derivatives jst.go.jp

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. thermofisher.com Therefore, analysis typically proceeds via indirect methods that involve converting the dithiocarbamate into a more volatile and stable derivative.

The most common method is based on acid hydrolysis. In this procedure, the sample containing dithiocarbamate is subjected to hot acid digestion, often with a reducing agent like tin(II) chloride, which quantitatively converts the dithiocarbamate moiety to carbon disulfide (CS₂). thermofisher.comencyclopedia.pub The volatile CS₂ is then purged from the sample, trapped (e.g., in an organic solvent like iso-octane), and analyzed by GC, often with a mass spectrometry (MS) detector for selective identification. thermofisher.comthermofisher.com GC-MS provides high selectivity by monitoring for the characteristic mass-to-charge ratios (m/z) of CS₂, typically m/z 76 and 78. thermofisher.comnih.gov

Another derivatization strategy involves the alkylation of the dithiocarbamate. For instance, treatment with methyl iodide transforms sodium diethyldithiocarbamate into its more volatile S-methyl ester, which can then be analyzed by GC-MS. nih.gov This approach allows for the specific determination of the parent compound rather than a common degradation product.

The following table outlines typical parameters for the GC-MS analysis of dithiocarbamates as carbon disulfide.

ParameterTypical Setting
Derivatization Acid hydrolysis (e.g., SnCl₂/HCl) to form CS₂ thermofisher.comthermofisher.com
GC Column DB-5MS (30 m x 250 µm x 0.25 µm) or similar non-polar column nih.gov
Carrier Gas Helium nih.gov
Injection Mode Split or Splitless
MS Ionization Electron Ionization (EI) nih.gov
Monitored Ions (m/z) 76 (Quantifier), 78 (Qualifier) thermofisher.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for analyzing this compound in complex matrices without the need for derivatization. mdpi.com This technique is well-suited for directly measuring the intact molecule in environmental and biological samples. nih.gov

Different ionization sources can be employed, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common for dithiocarbamate analysis. mdpi.comtandfonline.com The choice between them can depend on the specific analyte and matrix, as their sensitivities may differ. tandfonline.com For separation, hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective, using columns that can retain polar compounds like dithiocarbamates under reversed-phase type elution conditions. nih.gov

LC-MS/MS methods provide high confidence in analyte identification and quantification through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target compound are monitored. This has been applied to the simultaneous determination of multiple dithiocarbamate subclasses in a single analysis. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the fundamental characterization of this compound, providing detailed information about its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic compounds, including this compound and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to map the connectivity of atoms within the molecule. nih.gov

In the ¹H NMR spectrum of a this compound derivative, characteristic signals for the ethyl groups—a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons—are observed. Their chemical shifts provide information about the electronic environment.

The ¹³C NMR spectrum is particularly informative. The chemical shift of the carbon atom in the thioureide group (–NCS₂) is a key indicator of the electronic structure and bonding within the dithiocarbamate moiety. acs.org Studies have correlated this chemical shift with the C–N bond's partial double bond character. acs.org

NucleusGroupTypical Chemical Shift Range (ppm)Multiplicity
¹H N–CH₂–CH₃~1.2 ppmTriplet
¹H N–CH₂–CH₃~3.5-3.9 ppmQuartet
¹³C N–CH₂–CH₃~12-14 ppm-
¹³C N–CH₂–CH₃~45-50 ppm-
¹³C –NCS₂~190-205 ppm-

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. mdpi.com These techniques are crucial for confirming the presence of the dithiocarbamate moiety and studying its bonding characteristics, particularly when coordinated to metal ions.

Three key vibrational bands are of primary interest in the spectra of this compound complexes:

The ν(C–N) band: Often referred to as the "thioureide" band, this vibration appears in the 1470–1520 cm⁻¹ region. researchgate.net Its frequency is indicative of the C–N bond order. A higher frequency suggests a greater double-bond character, resulting from the delocalization of the nitrogen lone pair electrons into the NCS₂ group. ajrconline.org

The ν(C–S) band: A single, sharp band in the 980–1000 cm⁻¹ region is typically assigned to the C–S stretching vibration. researchgate.netajrconline.org The presence of a single band in this region is often interpreted as evidence of a bidentate coordination mode in metal complexes, where both sulfur atoms are bonded to the metal center. ajrconline.org

The ν(M–S) band: In metal complexes of this compound, a band in the far-IR region (typically below 400 cm⁻¹) is assigned to the metal-sulfur stretching vibration. ajrconline.org

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations. mdpi.comresearchgate.net Surface-Enhanced Raman Scattering (SERS) can significantly amplify the signal, allowing for highly sensitive detection of dithiocarbamates. mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
ν(C–N) (Thioureide) 1470 - 1520 researchgate.netIndicates C-N bond order and electron delocalization ajrconline.org
ν(C–S) 980 - 1000 researchgate.netajrconline.orgIndicates symmetric bidentate coordination in complexes ajrconline.org
ν(M–S) < 400 ajrconline.orgConfirms metal-sulfur bond formation

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible radiation by organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The this compound structure contains a thiocarbonyl group (C=S) and nitrogen and sulfur atoms with non-bonding electrons (n electrons), which act as key chromophores.

The electronic transitions observed in the UV-Visible spectrum of this compound are primarily of two types:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are associated with the unsaturated thiocarbonyl group. These transitions are typically characterized by high molar absorptivity values. shu.ac.uk

n → π* (n to pi star) transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pairs on the sulfur and nitrogen atoms) to a π* anti-bonding orbital of the thiocarbonyl group. uzh.chslideshare.net Compared to π → π* transitions, n → π* transitions are of lower energy, meaning they occur at longer wavelengths, but generally have a much lower probability, resulting in weaker absorption bands (lower molar absorptivity). shu.ac.uk

The solvent used for analysis can influence the absorption spectrum. Increasing solvent polarity often causes a shift to shorter wavelengths (a blue shift) for n → π* transitions due to the increased solvation of the lone pair electrons, which lowers the energy of the n orbital. shu.ac.uk Conversely, π → π* transitions may experience a shift to longer wavelengths (a red shift) with increasing solvent polarity. shu.ac.uk The superposition of rotational and vibrational transitions on these electronic transitions results in broad absorption bands rather than sharp lines. shu.ac.uk

Table 1: Typical Electronic Transitions in this compound

Transition TypeInvolved OrbitalsRelative EnergyExpected Molar Absorptivity (ε)
π → ππ bonding (C=S) → π anti-bonding (C=S)HighHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πNon-bonding (S, N) → π anti-bonding (C=S)LowLow (10 - 100 L mol⁻¹ cm⁻¹)

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of a vast range of compounds, including this compound and related thiocarbamates. chromatographyonline.com Due to the chemical properties of many thiocarbamates, direct analysis can be challenging, often requiring specialized techniques. wur.nlthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): A common approach for the analysis of the dithiocarbamate class of compounds, which are structurally related to this compound, involves indirect analysis. These compounds are often unstable and cannot be extracted or analyzed directly. thermofisher.com A widely used method is the acidic hydrolysis of the compound to form carbon disulfide (CS₂), which is then volatile and can be readily analyzed by GC-MS. thermofisher.com The total dithiocarbamate residue is then estimated by quantifying the CS₂ produced. For quantification, specific ions of CS₂, such as m/z 76 and 78, are monitored. thermofisher.com While this is a non-specific method that does not distinguish between different thiocarbamate species, it is a reliable and validated technique for determining total residue levels. thermofisher.com

Ambient Ionization Mass Spectrometry: More recent advancements include ambient ionization techniques, which allow for the direct analysis of samples in their native state with minimal preparation. chromatographyonline.com

Desorption Electrospray Ionization (DESI): DESI-MS is a technique where a spray of charged solvent droplets is directed at a sample surface, causing molecules to be dislodged and ionized for subsequent mass analysis. wur.nl This method has been successfully applied to the rapid analysis of related dithiocarbamates, such as Thiram. wur.nl For effective analysis, spray solvent composition is critical; for instance, adding ammonium (B1175870) formate can suppress sodium adduct formation and promote the generation of the protonated molecule [M+H]⁺, which often has better fragmentation efficiency for tandem MS (MS/MS) analysis. wur.nl

Direct Analysis in Real Time (DART): DART utilizes a stream of excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface for MS analysis. chromatographyonline.com Like DESI, it requires little to no sample preparation, making it suitable for high-throughput screening.

These advanced MS techniques, particularly when coupled with high-resolution analyzers like Orbitrap or tandem MS (MS/MS), provide high sensitivity and specificity, enabling the precise identification and quantification of this compound and its metabolites in complex matrices. chromatographyonline.com

Electrochemical Approaches for Thiocarbamate Detection and Quantification

Electrochemical methods provide a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection and quantification of thiocarbamates. nih.govmdpi.com The this compound molecule possesses electroactive moieties, particularly the thiol group, which can be exploited for electrochemical detection. nih.govresearchgate.net

The fundamental principle involves monitoring the electrochemical processes of the thiocarbamate at an electrode surface. In aqueous solutions, metal-complexed dithiocarbamates can dissociate to yield carbamate anions. nih.govresearchgate.net These anions can be detected via several mechanisms:

At inert electrodes (e.g., carbon, platinum, gold): The carbamate anions typically undergo irreversible oxidation. researchgate.net

At mercury electrodes: Carbamate anions are readily reduced, forming mercury complexes. Cathodic stripping voltammetry has been a frequently employed technique with mercury drop electrodes for dithiocarbamate quantification. nih.gov

Various voltammetric techniques can be applied, including:

Cyclic Voltammetry (CV): Used to study the redox properties of thiocarbamates and understand their electrochemical behavior at different electrode materials. researchgate.net

Square Wave Voltammetry (SWV): Offers high sensitivity and is well-suited for quantitative analysis of trace levels of contaminants. mdpi.com

Stripping Voltammetry: This technique involves a preconcentration step where the analyte is accumulated onto the electrode surface before the measurement, significantly enhancing sensitivity. nih.gov

The performance of electrochemical sensors can be greatly improved by modifying the electrode surface. Materials like graphene, carbon nanotubes, and metal nanoparticles have been used to enhance conductivity, surface area, and electrocatalytic activity, leading to lower detection limits and improved selectivity. mdpi.com For instance, biocharcoal derived from organic waste has been used to modify screen-printed carbon electrodes for pesticide detection, demonstrating the potential for sustainable and low-cost sensor development. mdpi.com

Development of Biosensors for Thiocarbamate Analysis

Biosensors represent a significant advancement in the detection of thiocarbamates, offering high selectivity and sensitivity by coupling a biological recognition element with a physicochemical transducer. mdpi.comnih.gov For thiocarbamates, the most common approach is based on enzyme inhibition. nih.govresearchgate.net

The principle relies on the fact that dithiocarbamates are known inhibitors of certain enzymes. researchgate.net The activity of the enzyme is measured electrochemically, and the presence of a thiocarbamate inhibitor leads to a decrease in the measured signal, which is proportional to the analyte's concentration. mdpi.com

Aldehyde Dehydrogenase (ALDH): This enzyme has been widely used in biosensors for dithiocarbamate detection. Dithiocarbamates inhibit ALDH activity, which is monitored by measuring the concentration of the reduced cofactor NADH, typically through its electrochemical oxidation at a carbon electrode. mdpi.comresearchgate.net

Tyrosinase and Laccase: These enzymes have also been incorporated into biosensors. In one configuration, the enzymes catalyze the conversion of a substrate (e.g., 4-aminophenol) to an electroactive product (p-benzoquinone). The reduction of this product generates a cathodic current that is correlated with enzyme activity. The presence of inhibitors like dithiocarbamates reduces this current. mdpi.com

Acetylcholinesterase (AChE): While more commonly associated with organophosphate and carbamate pesticides, AChE inhibition can also be applied. A highly sensitive biosensor for carbamate drugs was developed based on the amperometric detection of thiocholine, a product of the enzymatic reaction. nih.gov

These enzymatic biosensors can be fabricated by immobilizing the enzyme onto the surface of a transducer, such as a screen-printed electrode. researchgate.net This approach allows for the development of disposable, portable, and easy-to-use analytical devices suitable for on-site analysis. researchgate.net Research continues to explore novel enzymes and immobilization techniques to further improve the selectivity and stability of biosensors for thiocarbamate analysis. mdpi.com

Solid-State Characterization Techniques for Crystalline and Amorphous Forms

The solid-state form of a chemical compound like this compound significantly influences its physicochemical properties. Characterization techniques are essential to distinguish between crystalline (ordered) and amorphous (disordered) forms. nih.gov A multi-technique approach is often necessary for a comprehensive analysis. rsc.org

X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the solid-state form. Crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks corresponding to their ordered lattice structure. In contrast, amorphous materials lack long-range order and produce a broad, diffuse halo with no distinct peaks. rsc.orgmdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, a DSC thermogram will show a sharp endothermic peak at its melting point. An amorphous solid does not have a distinct melting point but will exhibit a glass transition (Tg), which appears as a step change in the baseline of the thermogram. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate between solid forms by detecting changes in vibrational modes of chemical bonds. The spectra of crystalline forms typically show sharper, more defined absorption bands compared to the broader, less resolved bands of amorphous forms, which result from a wider distribution of molecular environments. rsc.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and particle shape. Crystalline materials often exhibit well-defined geometric shapes, such as plates or needles. Amorphous solids typically appear as irregular particles or lump masses with no distinct crystal habit. mdpi.com

The stability of the amorphous form is a critical parameter, as it can be prone to recrystallization upon exposure to heat or humidity. rsc.orgmdpi.com These characterization techniques are crucial for monitoring the physical stability of the solid form during processing and storage.

Table 2: Comparison of Analytical Techniques for Solid-State Characterization

TechniqueInformation ProvidedCrystalline Form SignatureAmorphous Form Signature
X-Ray Powder Diffraction (XRPD)Long-range molecular orderSharp, characteristic diffraction peaksBroad, diffuse halo
Differential Scanning Calorimetry (DSC)Thermal transitions (melting point, glass transition)Sharp endothermic melting peak (Tm)Step-like glass transition (Tg)
Fourier-Transform Infrared (FTIR) SpectroscopyVibrational modes of functional groups, intermolecular interactionsSharp, well-resolved absorption bandsBroad, less-defined absorption bands
Scanning Electron Microscopy (SEM)Particle morphology and surface characteristicsDefined geometric crystal shapes (e.g., plates, needles)Irregular particles, agglomerates

Environmental Fate and Degradation Pathways of Diethylcarbamothioate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For diethylcarbamothioate, the primary abiotic degradation mechanisms are photolysis and hydrolysis.

Photolytic Degradation Under Various Light Conditions (UV, Sunlight)

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. While direct data on the photolysis of this compound is limited, studies on the closely related compound thiobencarb (B1683131) (S-[(4-chlorophenyl)methyl] this compound) provide significant insights.

Thiobencarb exhibits a slow rate of photodegradation in aqueous environments. In a sterile aqueous buffer solution at pH 7 and 25°C, thiobencarb had a calculated half-life of 190 days when exposed to simulated sunlight. ca.gov The process can be accelerated in the presence of photosensitizers, such as acetone, which resulted in a more rapid degradation with a half-life of 12 days. ca.gov This suggests that indirect photolysis may play a more significant role than direct photolysis in the environmental degradation of such compounds.

The photolytic degradation of thiobencarb yields a variety of transformation products. Key identified photoproducts include:

Thiobencarb sulfoxide : Formed through the oxidation of the sulfur atom. ca.gov

4-chlorobenzoic acid : A product of the cleavage and subsequent oxidation of the chlorobenzyl group. ca.gov

4-chlorobenzaldehyde : An intermediate in the oxidation of the chlorobenzyl group. ca.gov

4-chlorobenzyl alcohol : Another intermediate resulting from the transformation of the chlorobenzyl moiety. ca.gov

These findings suggest that the photolytic degradation pathway of this compound likely involves oxidation of the sulfur atom and cleavage of the S-C bond, followed by further transformation of the resulting fragments.

Table 1: Photolytic Degradation Half-life of Thiobencarb (a this compound analog)

Condition pH Temperature (°C) Half-life (days) Source
Sterile aqueous buffer (simulated sunlight) 7 25 190 ca.gov
Acetone-sensitized solution (light exposure) Not specified Not specified 12 ca.gov

Hydrolytic Degradation Pathways and Influence of pH

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Thiocarbamates, including this compound, are generally considered to be stable to hydrolysis under typical environmental pH conditions.

Studies on thiobencarb have demonstrated its resistance to hydrolytic degradation. In sterile aqueous buffer solutions at pH 5, 7, and 9, incubated in the dark at 25°C for 30 days, no significant degradation of thiobencarb was observed. epa.govnih.gov This indicates that hydrolysis is not a significant abiotic degradation pathway for this class of compounds in aquatic environments. The stability across a range of pH values suggests that neither acid-catalyzed nor base-catalyzed hydrolysis plays a major role in its breakdown. epa.gov

Table 2: Hydrolytic Stability of Thiobencarb (a this compound analog)

pH Temperature (°C) Incubation Time (days) Degradation Source
5 25 30 No substantial degradation epa.govregulations.gov
7 25 30 No substantial degradation epa.govregulations.gov
9 25 30 No substantial degradation epa.govregulations.gov

Biotic Degradation Mechanisms (Biodegradation)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the environmental dissipation of many organic compounds, including thiocarbamates.

Microbial Metabolism and Identification of Key Enzyme Systems

The microbial metabolism of this compound and related compounds involves several enzymatic reactions. While specific enzyme systems for this compound have not been extensively characterized, research on other thiocarbamates points to the involvement of oxidative and hydrolytic enzymes.

Bacterial consortia have been shown to degrade thiobencarb through both oxidative and hydrolytic processes. nih.gov In the case of EPTC (S-ethyl dipropylcarbamothioate), a closely related thiocarbamate, the key enzyme systems identified in the bacterium Rhodococcus sp. are a cytochrome P-450 monooxygenase and an aldehyde dehydrogenase . The cytochrome P-450 system is responsible for the initial N-dealkylation of the thiocarbamate, while the aldehyde dehydrogenase further oxidizes the resulting aldehyde.

For thiobencarb, the cleavage of the C-S bond is a critical step in its biodegradation, which can be carried out by various bacterial strains, including Acidovorax sp. researchgate.net This initial cleavage is followed by further degradation of the resulting aromatic and aliphatic moieties.

Characterization of Degradation Intermediates and Metabolites in Biological Systems

The microbial degradation of this compound-related compounds leads to the formation of several intermediate and final metabolites. Studies on thiobencarb have identified a range of degradation products in both aerobic and anaerobic conditions.

Under anaerobic conditions, the biodegradation of thiobencarb by a mixed bacterial culture yielded the following major intermediates:

Deschlorothiobencarb : Resulting from the removal of the chlorine atom from the benzene (B151609) ring. oup.com

S-4-chlorobenzyl ethylthiocarbamate : A product of the partial degradation of the diethylamino group. oup.com

4-chlorobenzyl mercaptan : Formed by the cleavage of the thioester bond. oup.com

4-chlorobenzyl alcohol : An oxidation product of 4-chlorobenzyl mercaptan. oup.comnih.gov

4-chlorobenzoic acid : Further oxidation product of 4-chlorobenzyl alcohol. oup.comnih.gov

Chlorobenzene : A metabolite indicating further degradation of the aromatic ring. oup.com

In aerobic degradation pathways, similar intermediates are observed, often leading to more complete mineralization. For instance, Acidovorax sp. T1 degrades thiobencarb by initially cleaving the C-S bond to form diethylcarbamothioic S-acid and 4-chlorobenzaldehyde, which is then oxidized to 4-chlorobenzoic acid and subsequently dechlorinated to 4-hydroxybenzoic acid. researchgate.net

Environmental Factors Influencing Biodegradation Kinetics

The rate and extent of the biodegradation of this compound are influenced by a variety of environmental factors. These factors affect the growth, metabolism, and enzymatic activity of the degrading microorganisms.

Presence of Oxygen : The availability of oxygen is a critical factor. Some microorganisms degrade thiocarbamates under aerobic conditions, while others are adapted to anaerobic environments. The degradation pathways and the final products can differ significantly between these conditions. For example, the degradation of thiobencarb has been observed to be slower under anaerobic conditions compared to aerobic conditions. ca.gov

Nutrient Availability : The presence of other carbon and nitrogen sources can influence the rate of biodegradation. In some cases, the addition of co-substrates like succinate (B1194679) and ammonium (B1175870) sulfate (B86663) has been shown to enhance the degradation of thiobencarb by mixed bacterial cultures. jst-ud.vn

pH and Temperature : Microbial activity is generally optimal within a specific range of pH and temperature. For a mixed culture of Pseudomonas sp. and Cupriavidus oxalaticus, the most effective degradation of thiobencarb occurred at a neutral pH and normal temperatures. Degradation rates were observed to decrease under highly acidic or alkaline conditions and at elevated temperatures. jst-ud.vn

Microbial Adaptation : The history of exposure of a microbial community to a particular compound can influence its ability to degrade it. Pre-exposure can lead to the adaptation and proliferation of microorganisms capable of utilizing the compound as a substrate, resulting in enhanced degradation rates.

Table 3: Environmental Factors Affecting Thiobencarb Biodegradation

Factor Optimal Condition/Effect Source
Oxygen Degradation occurs under both aerobic and anaerobic conditions, with generally faster rates in aerobic environments. ca.gov
pH Neutral pH is optimal for many degrading microorganisms. jst-ud.vnfrontiersin.org
Temperature Normal ambient temperatures are generally favorable. jst-ud.vn
Nutrient Availability Addition of co-substrates (e.g., succinate, ammonium sulfate) can enhance degradation. jst-ud.vn
Soil Moisture Moderate moisture levels in soil can promote microbial activity and degradation. frontiersin.org

Research on Environmental Persistence and Factors Governing Half-Life

The environmental persistence of this compound, often expressed in terms of its half-life (t½), is not extensively documented for the specific compound. However, research on structurally similar thiocarbamate herbicides, such as EPTC (S-ethyl dipropylcarbamothioate), provides valuable insights into its likely behavior. The persistence of these compounds in the environment is generally considered to be relatively short, with half-lives typically ranging from a few days to several weeks. ucanr.edu

A number of factors have been identified as significant in governing the half-life of thiocarbamates in the environment:

Microbial Degradation: This is considered the primary mechanism for the dissipation of thiocarbamates from soil. ucanr.edu The rate of microbial breakdown is highly dependent on the composition and activity of the soil microbial community. Soils with a history of thiocarbamate application may exhibit accelerated degradation due to the acclimation of microorganisms.

Soil Moisture: Soil moisture content plays a critical role. While very dry conditions can limit microbial activity and thus slow down degradation, excessively saturated conditions can also inhibit the activity of certain aerobic microorganisms responsible for degradation. ucanr.edu

Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation processes. nih.gov

Soil Type and Composition: The organic matter and clay content of soil can influence the persistence of thiocarbamates. Higher organic matter content can lead to increased adsorption, which may reduce the bioavailability of the compound for microbial degradation, potentially increasing its persistence. sbmu.ac.ir

pH: The pH of the soil and water can affect both the chemical stability and the microbial degradation rates of thiocarbamates.

Photodegradation: Exposure to sunlight can contribute to the degradation of thiocarbamates, particularly in aquatic environments or on the soil surface. inchem.org

Volatilization: Thiocarbamates can be lost from the soil surface through volatilization, with the rate being influenced by factors such as soil moisture, temperature, and the method of application. ucanr.edu

While specific half-life data for this compound is scarce, the following table provides a summary of reported half-lives for the closely related thiocarbamate herbicide, EPTC, under various conditions, which can serve as an estimate.

Environmental CompartmentConditionReported Half-lifeReference Compound
SoilAerobic6 daysEPTC
SoilAnaerobic31 to 127 daysEPTC
Soil SurfaceMoist3.4 hours (volatilization)EPTC

Advanced Methodologies for Studying Environmental Degradation Kinetics

The study of the environmental degradation kinetics of this compound and related compounds has been advanced by the application of sophisticated analytical techniques and modeling approaches. These methodologies allow for a more detailed understanding of the rates and mechanisms of degradation.

Chromatographic and Spectrometric Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are fundamental tools for separating and quantifying the parent compound and its degradation products in environmental samples. ijmr.net.intaylorfrancis.com HPLC is often preferred for thermally labile compounds like many carbamates. taylorfrancis.com

Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS, LC-MS), mass spectrometry provides powerful capabilities for the identification and structural elucidation of metabolites and degradation products, even at trace levels. ijmr.net.inrsc.org Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for complex environmental matrices. nih.gov

Kinetic Modeling:

First-Order and Second-Order Kinetics: Degradation data are often fitted to kinetic models to determine degradation rates and half-lives. While first-order kinetics are commonly used, other models, such as pseudo-second-order kinetics, may provide a better fit for certain degradation processes. e3s-conferences.orgnih.gov

Multivariate Curve Resolution (MCR): Advanced chemometric methods like MCR can be applied to spectral data (e.g., from NIR spectroscopy) to model the degradation process and even identify the spectra of unknown intermediates and products. mdpi.com

Langmuir-Hinshelwood (L-H) Model: This model is particularly useful for describing the kinetics of photocatalytic degradation, taking into account the adsorption of the compound onto the catalyst surface. mdpi.com

Forced Degradation Studies:

These studies involve subjecting the compound to stress conditions such as elevated temperature, extreme pH, oxidation, and photolysis to accelerate degradation. biopharmaspec.com The information gathered helps in identifying potential degradation products and pathways that might occur under environmental conditions over longer periods.

Isotopic Labeling Studies:

The use of isotopically labeled compounds (e.g., with ¹⁴C, ¹³C, ¹⁵N, or ²H) is a powerful technique for tracing the fate of the molecule in complex environmental systems. wikipedia.orgtaylorandfrancis.com It allows for the unambiguous identification of degradation products derived from the parent compound and can provide detailed insights into degradation mechanisms. nih.gov Compound-Specific Isotope Analysis (CSIA) is an advanced application that can quantify degradation and elucidate reaction mechanisms by measuring the isotopic fractionation of the compound. nih.gov

The following table summarizes some of the advanced methodologies and their applications in studying the degradation of thiocarbamates and related compounds.

MethodologyApplication in Degradation StudiesKey Information Obtained
LC-MS/MS Analysis of parent compound and metabolites in complex matrices like cereals and herbs. sbmu.ac.irnih.govHigh selectivity and sensitivity for quantification and identification of trace-level residues.
GC-MS Identification of volatile and semi-volatile degradation products. rsc.orgStructural elucidation of breakdown products.
Kinetic Modeling Determination of degradation rates and prediction of persistence. e3s-conferences.orgmdpi.comHalf-life, reaction order, and rate constants.
Forced Degradation Rapid identification of potential degradation pathways and products. biopharmaspec.comStability profile under various stress conditions.
Isotopic Labeling Tracing the metabolic fate and transformation pathways. wikipedia.orgnih.govDefinitive identification of degradation products and mechanistic insights.

Diethylcarbamothioate in Polymer Chemistry Research

Incorporation of Thiocarbamate Moieties into Polymer Backbones and Side Chains

The integration of thiocarbamate and its analogue, dithiocarbamate (B8719985), functionalities into polymer structures is a key strategy for developing materials with advanced properties. These moieties can be incorporated into either the main polymer backbone or as pendant side chains, each approach imparting distinct characteristics to the final material.

Backbone Incorporation: The introduction of thiocarbamate linkages directly into the polymer backbone often yields materials with inherent degradability. This is achieved through methods like radical ring-opening polymerization (rROP) of cyclic thiocarbamate monomers. rsc.orgdigitellinc.com During polymerization, the cyclic monomer opens, inserting a cleavable thioester or thiocarbamate bond into the otherwise all-carbon backbone. rsc.orgdigitellinc.com This approach allows for the creation of vinyl polymers that can be degraded under specific conditions, such as aminolysis. rsc.org Another significant method is the one-step multicomponent polymerization of elemental sulfur, diols, and diisocyanides, which efficiently produces poly(O-thiocarbamate)s with the functional group as a repeating unit in the main chain. acs.orgnih.gov This technique is noted for its high atom economy and mild reaction conditions. acs.orgnih.gov Similarly, direct radical copolymerizations of thioamides with vinyl monomers can construct thioether linkages within the polymer backbone. nih.gov

Side Chain Functionalization: Attaching thiocarbamate moieties as side chains allows for the modification of a polymer's surface properties and reactivity without altering the fundamental structure of its backbone. This is commonly achieved through post-polymerization modification. For instance, the amine groups on the pendant chains of chitosan can be reacted with carbon disulfide and acrylonitrile in a one-step, three-component reaction to anchor thiocarbamate groups. mdpi.com This modification enhances the polymer's ability to chelate metal ions. mdpi.com Similarly, copolymers like polyvinylpyridine-polyvinylbenzyl chloride can be functionalized to feature dithiocarbamate side groups, creating materials suitable for optical sensing applications. nih.govmdpi.com Vinyl monomers that already contain a thiocarbonyl side group can also be polymerized, preserving the reactive functionality for subsequent modifications, such as crosslinking. rsc.org

Role of Diethylcarbamothioate and its Analogues as Monomers, Crosslinkers, or Modifiers in Polymer Synthesis

This compound and its related structures, particularly dithiocarbamates, are versatile compounds in polymer synthesis, serving as monomers, crosslinking agents, and functional modifiers.

Monomers: Cyclic thiocarbamates have emerged as a significant class of monomers for radical ring-opening polymerization (rROP). digitellinc.com These monomers, such as N-substituted cyclic thiocarbamates, allow for the introduction of thiocarbamate units into the polymer backbone. digitellinc.com Norbornene-based thiocarbamate monomers have also been synthesized and successfully polymerized via ring-opening metathesis polymerization (ROMP), demonstrating the adaptability of thiocarbamate structures to different polymerization techniques. researchgate.net

Crosslinkers: The unique reactivity of thiocarbamate and dithiocarbamate functionalities enables their use in creating cross-linked polymer networks. Polymers with isothiocyanate side groups can be effectively crosslinked using difunctional amines, which react to form thiourea linkages. rsc.org Dithiocarbamate esters can also serve as a source of dormant radicals; upon UV irradiation, reversible cleavage and recombination of C-S and S-S bonds can lead to the formation of a cross-linked network. core.ac.uk Furthermore, thiol-based molecules, which are structurally related to the reactive components of thiocarbamates, are widely used as cross-linkers in processes like the inverse vulcanization of elemental sulfur and in thiol-ene or thiol-Michael addition reactions. nih.govmdpi.com

Modifiers: Perhaps the most widespread use of dithiocarbamate analogues is as control agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org Dithiocarbamates can mediate the polymerization of various monomers, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. researchgate.net Beyond controlling polymerization, these moieties are used to modify existing polymers to introduce specific functions. For example, functionalizing polymer microspheres with dithiocarbamate groups creates materials capable of selectively sensing heavy metal ions like Hg²⁺. nih.govmdpi.com This modification leverages the strong chelating ability of the dithiocarbamate group. mdpi.com

Investigation of Modified Polymer Properties Resulting from Thiocarbamate Integration

The incorporation of thiocarbamate and dithiocarbamate groups into polymers leads to significant and often tunable changes in their chemical and physical properties.

Optical and Thermal Properties: A notable property of sulfur-rich polymers, including poly(O-thiocarbamate)s, is a high refractive index. acs.orgnih.gov By adjusting the sulfur content in the polymer backbone, refractive indices above 1.7 can be achieved. acs.orgnih.gov The integration of these functional groups also affects the thermal properties of the polymers. Studies on polymers derived from norbornene-based thiocarbamate monomers show distinct glass transition temperatures (Tg) that can be evaluated using differential scanning calorimetry (DSC). researchgate.net The addition of dithioesters to polymethacrylate-based polymers has also been shown to lower the Tg. nih.gov

Functional and Mechanical Properties: One of the key functional properties imparted by backbone thiocarbamate linkages is degradability. The thioester bonds introduced via rROP are susceptible to cleavage, allowing the polymer to be broken down into shorter chains. rsc.orgdigitellinc.com Certain polythiocarbamates synthesized through a modified Lossen rearrangement have demonstrated excellent self-healing and shape-memory capabilities, highlighting their potential for advanced functional materials. rsc.org

Sensing and Chelation: Dithiocarbamate moieties are excellent ligands for heavy metal ions. When incorporated into polymer structures, they can act as selective sensors. nih.govnih.gov For instance, poly(O-thiocarbamate)s containing tetraphenylethene units can serve as fluorescent "turn-on" sensors for mercury ions (Hg²⁺) with high sensitivity and selectivity. acs.orgnih.gov The chelating mechanism often involves the neutralization of negative charges on the deprotonated dithiocarbamate group by metal cations, which can induce a physical change in the polymer, such as shrinking. nih.govmdpi.com This change can be measured as a change in turbidity or absorbance. nih.gov

Summary of Modified Polymer Properties
PropertyModification/ObservationPolymer SystemCitation
Refractive IndexHigh refractive index (>1.7) achieved by adjusting sulfur content.Poly(O-thiocarbamate)s acs.orgnih.gov
DegradabilityCleavable thioester bonds in the backbone allow for degradation.Copolymers from cyclic thiocarbamates (rROP) rsc.orgdigitellinc.com
SensingFluorescent "turn-on" detection of Hg²⁺ with high sensitivity.Poly(O-thiocarbamate)s with TPE moieties acs.orgnih.gov
ChelationSelective binding and removal of heavy metal ions from aqueous solutions.Dithiocarbamate-functionalized microspheres nih.govmdpi.com
FunctionalDemonstrated self-healing and shape-memory properties.Polythiocarbamates rsc.org

Synthetic Strategies for Producing Thiocarbamate-Functionalized Polymers

A variety of synthetic methodologies have been developed to produce polymers containing thiocarbamate functionalities, offering control over polymer structure, molecular weight, and properties.

Multicomponent Polymerization: This is a highly efficient, one-pot method for synthesizing poly(O-thiocarbamate)s. It involves the reaction of elemental sulfur, diols, and diisocyanides under mild conditions (e.g., 55 °C), achieving high yields and molecular weights with 100% atom economy. acs.orgnih.gov

Ring-Opening Polymerization (ROP): This strategy is used to incorporate thiocarbamate units into the polymer backbone.

Radical Ring-Opening Polymerization (rROP): Cyclic N-substituted thiocarbamates can be copolymerized with vinyl monomers like N-vinylpyrrolidone to create polymers with statistically random or blocky incorporation of thiocarbamate units. digitellinc.com

Ring-Opening Metathesis Polymerization (ROMP): Norbornene monomers functionalized with thiocarbamate groups can be polymerized using ROMP to produce well-defined polymers. researchgate.net

Controlled Radical Polymerization:

Reversible Addition-Fragmentation chain Transfer (RAFT): Dithiocarbamates are widely employed as RAFT agents to control the polymerization of monomers like methyl acrylate. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net

Post-Polymerization Modification: This approach involves chemically altering a pre-existing polymer to introduce thiocarbamate groups.

A common example is the modification of chitosan, where the native amine groups are reacted with carbon disulfide and an acceptor like acrylonitrile to form thiocarbamate side chains. mdpi.com

Similarly, copolymers such as polyvinylpyridine-polyvinylbenzyl chloride can be chemically converted to bear dithiocarbamate groups for specific applications like metal ion sensing. mdpi.com

Thiol-Based Reactions: While not directly forming thiocarbamates, related thiol-click reactions are crucial for creating sulfur-containing polymers. Thiol-Michael addition and thiol-ene reactions are used for cross-linking and polymerization, often with bio-based oils, and proceed with high efficiency and low shrinkage. mdpi.com

Advanced Characterization Techniques for Thiocarbamate-Containing Polymer Materials

A suite of advanced analytical techniques is essential to confirm the synthesis, structure, and properties of thiocarbamate-functionalized polymers.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is fundamental for confirming the successful incorporation of thiocarbamate moieties. It is used to identify characteristic vibrations, such as the disappearance of C-Cl bonds and the appearance of C-N (~1500 cm⁻¹) and C=S (1050-1200 cm⁻¹) vibrations in dithiocarbamate-modified polymers. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation of the monomers and the resulting polymers, confirming the chemical structure and monomer incorporation. researchgate.net For sequence-defined oligocarbamates, tandem mass spectrometry (MS/MS) combined with NMR provides precise sequence information. nih.gov

Chromatographic Techniques:

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is the standard method for determining the molecular weight (Mn, Mw) and dispersity (Đ) of polymers. It is crucial for verifying the controlled nature of polymerization techniques like RAFT and ROMP. researchgate.netcore.ac.uk

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is employed to determine key thermal transitions, most importantly the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its thermomechanical properties. researchgate.net

Functional and Structural Analysis:

UV-Vis Spectrophotometry: In sensing applications, this technique is used to measure changes in absorbance or turbidity of a polymer solution or hydrogel in response to an analyte, such as a heavy metal ion. nih.govmdpi.com

Single-Crystal X-ray Diffraction: For specific cases, such as understanding the coordination of metal ions, this technique can be used on model compounds to determine the exact coordination structure, as was done to identify the tetracoordination fashion of Hg²⁺ with a poly(O-thiocarbamate) sensor. acs.orgnih.gov

Characterization Techniques and Their Applications
TechniqueInformation ObtainedCitation
FTIR SpectroscopyConfirmation of functional group incorporation (e.g., C-N, C=S bonds). mdpi.commdpi.com
NMR Spectroscopy (¹H, ¹³C)Detailed chemical structure of monomers and polymers. researchgate.net
Size-Exclusion Chromatography (SEC/GPC)Molecular weight (Mn, Mw) and dispersity (Đ). researchgate.netcore.ac.uk
Thermogravimetric Analysis (TGA)Thermal stability and degradation profile. researchgate.net
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg) and other thermal transitions. researchgate.net
UV-Vis SpectrophotometryQuantification of sensing response (absorbance/turbidity). nih.govmdpi.com
Single-Crystal X-ray DiffractionPrecise coordination structure with metal ions (using model compounds). acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing diethylcarbamothioate in academic research?

  • Methodological Answer : this compound is typically synthesized by reacting diethylamine with carbon disulfide under alkaline conditions. Key steps include:

  • Synthesis : Mix diethylamine with carbon disulfide in a 1:1 molar ratio in an ethanol-water solvent, followed by dropwise addition of sodium hydroxide to form the sodium salt. Acidification yields the final product .
  • Characterization : Use NMR (e.g., 1^1H and 13^{13}C) to confirm the structure, IR spectroscopy to identify thiocarbamate (C=S) bonds (~1250 cm1^{-1}), and melting point analysis. Purity should be verified via HPLC or elemental analysis .
    • Data Reporting : Include yield, melting point, spectral peaks (NMR/IR), and chromatographic retention times.

Q. How can researchers validate the purity of this compound derivatives for biological studies?

  • Methodological Answer :

  • Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
  • Spectroscopic Cross-Validation : Combine mass spectrometry (MS) for molecular weight confirmation and 1^1H NMR to rule out impurities. For crystalline derivatives, X-ray diffraction provides definitive structural validation .

Advanced Research Questions

Q. What experimental strategies are effective for investigating the environmental degradation pathways of this compound-based pesticides (e.g., thiobencarb)?

  • Methodological Answer :

  • Degradation Studies : Conduct controlled hydrolysis/photolysis experiments under varying pH, temperature, and UV light conditions. Monitor degradation products via LC-MS/MS and GC-MS .
  • Statistical Design : Use a factorial design to evaluate interactions between variables (e.g., pH × temperature). Half-life (t1/2t_{1/2}) calculations should employ first-order kinetics models .
  • Ecotoxicity Assessment : Pair degradation studies with bioassays (e.g., Daphnia magna toxicity tests) to correlate metabolite formation with ecological impact .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically review literature using PRISMA guidelines to identify variables affecting activity (e.g., assay type, solvent systems). Use statistical tools (e.g., Cohen’s d) to quantify effect size disparities .
  • Experimental Replication : Reproduce key studies under standardized conditions (ISO guidelines), controlling for purity, solvent polarity, and cell line/population variability .

Q. What computational approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between this compound and target enzymes (e.g., acetylcholinesterase). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) .
  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Platform Validation : Compare NMR/IR data across multiple instruments/labs. Use deuterated solvents and internal standards (e.g., TMS) to minimize instrumental drift .
  • Crystallographic Verification : If spectral ambiguity persists, grow single crystals for X-ray diffraction, which provides unambiguous bond-length and angle data .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using software like GraphPad Prism. Report EC50_{50}/LC50_{50} values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or Rosner’s test to exclude anomalous data points, ensuring reproducibility across biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.